molecular formula C7H6Cl2N2O2 B1410092 Ethyl 4,5-dichloropyrimidine-2-carboxylate CAS No. 1806289-64-4

Ethyl 4,5-dichloropyrimidine-2-carboxylate

Cat. No.: B1410092
CAS No.: 1806289-64-4
M. Wt: 221.04 g/mol
InChI Key: OJRAGYOVQRLUDO-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloropyrimidine-2-carboxylate is an organic compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyrimidine ring and an ethyl ester group at the 2nd position. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,5-dichloropyrimidine-2-carboxylate can be synthesized through various methods. One common method involves the reaction of 4,5-dichloropyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in stainless steel reactors equipped with reflux condensers and temperature control systems .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dichloropyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Hydrolysis Product: The major product is 4,5-dichloropyrimidine-2-carboxylic acid.

    Cyclization Products: Fused pyrimidine derivatives

Scientific Research Applications

Ethyl 4,5-dichloropyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research has explored its use in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloropyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them useful in cancer treatment. The chlorine atoms and ester group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Ethyl 4,5-dichloropyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

Uniqueness: The unique substitution pattern of this compound, with chlorine atoms at the 4th and 5th positions and an ester group at the 2nd position, gives it distinct chemical properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

ethyl 4,5-dichloropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-10-3-4(8)5(9)11-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRAGYOVQRLUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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